molecular formula C16H15N3O4 B147497 4-(4-Guanidinobenzoyloxy)phenylacetate CAS No. 71079-08-8

4-(4-Guanidinobenzoyloxy)phenylacetate

Cat. No.: B147497
CAS No.: 71079-08-8
M. Wt: 313.31 g/mol
InChI Key: XTKGXPFBKPYFDW-UHFFFAOYSA-N
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Description

“4-(4-Guanidinobenzoyloxy)phenylacetate” is a chemical compound with the molecular formula C16H15N3O4 . It is also known by other names such as “4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]benzeneacetic acid” and “FOY 251 free base” among others .


Molecular Structure Analysis

The molecular weight of “this compound” is 313.31 g/mol . Its InChIKey is XTKGXPFBKPYFDW-UHFFFAOYSA-N . The compound’s structure has been examined using quantum mechanics/molecular mechanics molecular dynamic (QM/MM MD) simulations .


Physical and Chemical Properties Analysis

The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are both 313.10625597 g/mol .

Scientific Research Applications

Electrospray Ionization Tandem Mass Fragmentation

This study investigates the fragmentation patterns of 4-(4-guanidinobenzoyloxy)phenylacetate (GBPA), identifying its degradation product from camostat. It reveals the cleavage patterns and the formation of fragment ions in both positive and negative ion modes, offering insights into the chemical behavior of GBPA under collision-induced dissociation conditions (Kwon et al., 2011).

Stability of Oral Insulin Against Protease Degradation

The study explores the use of this compound in enhancing the stability of oral insulin against protease degradation. It demonstrates how the conjugation of this compound to the backbone of poly (γ-glutamic acid) and the subsequent formation of nanoparticles could inhibit trypsin activity, thereby improving the stability of insulin against protease degradation (Chen et al., 2015).

Detoxification Fabric Against Nerve Gas Agents

This research elaborates on the use of guanidine-functionalized polymers, including a derivative of this compound, for the decontamination of chemical warfare agents. It highlights the effectiveness of these polymers in hydrolyzing toxic organophosphates, demonstrating their potential as materials for protecting against chemical warfare agents (Ying et al., 2017).

Chemical Structure-Biological Activity Models

This review focuses on the medicinal chemistry applications, discussing the qualitative and quantitative models of chemical structure-biological activity relationships. It highlights the role of guanidino-containing compounds, such as this compound, in understanding the focused interaction/therapy of these compounds on biological sites (Putz et al., 2016).

Peroxynitrite-induced Reactions of DNA

This study investigates the formation of 5-guanidino-4-nitroimidazole, a reaction product of peroxynitrite with guanine in DNA, highlighting the potential implications of such modifications in pathological conditions and diseases. It also discusses the stability and impact of this modification on DNA repair and replication processes, shedding light on the interactions and potential biological consequences of this compound-related structures (Gu et al., 2002).

Future Directions

A study has attempted to form a novel nanoparticle by covalently conjugating 4-(2-(2-aminoethylamino)-2-oxoethyl)phenyl 4-guanidinobenzoyloxy (FOY-251), an active derivative of camostat mesylate, to the backbone of poly (γ-glutamic acid) (γ-PGA), in order to improve insulin stability against protease . This suggests potential future directions in the field of oral insulin delivery.

Properties

IUPAC Name

2-[4-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c17-16(18)19-12-5-3-11(4-6-12)15(22)23-13-7-1-10(2-8-13)9-14(20)21/h1-8H,9H2,(H,20,21)(H4,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKGXPFBKPYFDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-(4-Guanidinobenzoyloxy)phenylacetate exert its primary effect?

A1: this compound, often investigated as its methanesulfonate salt (e.g., FOY-305), acts primarily as a protease inhibitor. [, , ] While it exhibits a broad spectrum of inhibition, it shows notable activity against trypsin, a key digestive enzyme. [, ] This trypsin-inhibiting capacity is central to many of its observed effects, including its potential influence on pancreatic function and tumor growth.

Q2: The research mentions an influence on cholecystokinin-pancreozymin (CCK). Can you elaborate on this relationship?

A2: Studies using isolated rat duodenum models demonstrated that introducing various trypsin inhibitors, including this compound derivatives, into the duodenum led to increased levels of biologically active CCK in the surrounding blood vessels. [] This finding suggests a potential link between trypsin inhibition and CCK release, although the exact mechanism remains unclear.

Q3: Could you explain how this compound might impact tumor growth?

A3: Research using mouse models has explored the potential antitumor effects of this compound methanesulfonate. [, , , ] In studies involving 3-methylcholanthrene-induced carcinomas, both oral and intraperitoneal administration of the compound showed significant inhibition of tumor growth and increased survival times in mice. [, , ] While the precise mechanisms are still under investigation, the inhibition of kinin-forming proteases like trypsin, plasmin, and kallikrein is thought to play a role. []

Q4: Are there any insights into the absorption and distribution of this compound methanesulfonate in the body?

A4: Studies using a rat intestinal loop model showed that this compound methanesulfonate is absorbed most effectively from the rectum, with lower absorption rates observed in various sections of the small intestine. [, ] This difference in absorption is attributed to rapid degradation of the compound by esterase enzymes present in the small intestine. []

Q5: Beyond its potential in cancer research, are there other areas where this compound derivatives have shown promise?

A6: Yes, research suggests that this compound methanesulfonate could be beneficial in treating acute pancreatitis. [] Clinical trials comparing its efficacy to aprotinin (Trasylol) demonstrated promising results, with the compound showing effectiveness and safety profiles comparable to the established treatment. []

Q6: What about the potential for this compound derivatives to inhibit phospholipase A2?

A7: Studies investigating the inhibitory effects of various protease inhibitors, including this compound derivatives, on phospholipase A2 found that a derivative, gabexate mesilate (FOY), exhibited a 50% reduction in enzyme activity at a concentration of 5 x 10-4 mol/L. [] Similarly, camostat (another derivative) achieved the same level of inhibition at a concentration of 10-3 mol/L. [] This finding suggests potential applications for these compounds in conditions where modulating phospholipase A2 activity is desirable.

Q7: Has any research explored using this compound derivatives to enhance the delivery of other therapeutic agents?

A8: Yes, recent research explored using a modified trimethyl chitosan nanoparticle conjugated with a this compound derivative (FOY-251) and a goblet cell-targeting peptide (CSK) for oral insulin delivery. [] The study demonstrated the potential of this approach to improve insulin stability against trypsin degradation, indicating a promising strategy for enhancing oral bioavailability of peptide drugs. []

Q8: What are the next steps in research on this compound and its derivatives?

A8: Future research should focus on:

  • Structure-activity relationship studies: Investigating how structural modifications to this compound influence its activity, potency, and selectivity could lead to more effective and targeted therapies. []
  • Improving bioavailability and stability: Overcoming limitations like rapid degradation in the digestive tract is key for realizing the full therapeutic potential of these compounds. [, ]

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